molecular formula C9H11ClN2 B2402329 4-Chloro-2-(cyclopropylmethyl)-6-methylpyrimidine CAS No. 1532395-19-9

4-Chloro-2-(cyclopropylmethyl)-6-methylpyrimidine

Cat. No.: B2402329
CAS No.: 1532395-19-9
M. Wt: 182.65
InChI Key: SWDXLKSMRZROJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(cyclopropylmethyl)-6-methylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The compound’s structure includes a pyrimidine ring substituted with a chloro group at the 4-position, a cyclopropylmethyl group at the 2-position, and a methyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(cyclopropylmethyl)-6-methylpyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-chloro-4,6-dimethoxypyrimidine, the compound can be synthesized through a series of substitution reactions where the methoxy groups are replaced with the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(cyclopropylmethyl)-6-methylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-2-(cyclopropylmethyl)-6-methylpyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-Chloro-2-(cyclopropylmethyl)-6-methylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their conformation and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,6-dimethoxypyrimidine
  • 4-Chloro-2-methylpyrimidine
  • 2-Cyclopropylmethylpyrimidine

Uniqueness

4-Chloro-2-(cyclopropylmethyl)-6-methylpyrimidine is unique due to the specific combination of substituents on the pyrimidine ring, which can confer distinct chemical and biological properties. The presence of the cyclopropylmethyl group, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

4-chloro-2-(cyclopropylmethyl)-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c1-6-4-8(10)12-9(11-6)5-7-2-3-7/h4,7H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDXLKSMRZROJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CC2CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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